Boc-MeThr(Bzl)-OH

Catalog No.
S760326
CAS No.
64263-80-5
M.F
C16H28N2O5
M. Wt
323,39 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-MeThr(Bzl)-OH

CAS Number

64263-80-5

Product Name

Boc-MeThr(Bzl)-OH

IUPAC Name

(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid

Molecular Formula

C16H28N2O5

Molecular Weight

323,39 g/mole

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1

InChI Key

IWCSBUBELIDSKW-RYUDHWBXSA-N

SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Synonyms

Boc-Leu-Pro-OH;64205-66-9;BOC-L-LEUCYLPROLINE;AC1LXARY;PubChem12321;SCHEMBL10935144;CTK6A4194;ZINC2145204;(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylicacid

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Function of Boc-MeThr(Bzl)-OH in Peptide Synthesis

Boc-MeThr(Bzl)-OH serves two key functions in peptide synthesis:

  • Amino acid incorporation

    This compound incorporates the threonine (Thr) amino acid into the peptide chain while having two protective groups:

    • The Boc (tert-butyloxycarbonyl) group: This group protects the amino group (N-terminus) of the threonine, preventing it from reacting prematurely during peptide chain elongation.
    • The benzyl (Bzl) group: This group protects the hydroxyl group (OH) on the side chain of the threonine, ensuring its selective participation in later reactions for desired modifications.
  • Controlled deprotection

    The Boc and benzyl groups can be selectively removed under specific conditions, allowing for controlled assembly of the peptide and further functionalization of the threonine side chain.

Applications in Research

Boc-MeThr(Bzl)-OH finds application in various research areas related to peptide synthesis:

  • Development of therapeutic peptides: Researchers utilize this compound to create peptides with potential therapeutic applications, such as antimicrobial agents, enzyme inhibitors, or protein-protein interaction modulators. [, ]
  • Studying protein structure and function: By incorporating Boc-MeThr(Bzl)-OH into specific positions of peptides, researchers can probe the role of threonine in protein folding, stability, and activity. []
  • Investigating protein-ligand interactions: Modified peptides containing Boc-MeThr(Bzl)-OH can be used to study how proteins interact with other molecules, such as drugs or substrates, providing valuable insights into biological processes. []

Boc-MeThr(Bzl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-O-benzyl-L-threonine, is a synthetically derived amino acid derivative. It is commonly used as a building block in peptide synthesis, particularly for the incorporation of a methylated threonine residue (1: ). The Boc (t-Butyloxycarbonyl) and Bzl (benzyl) groups are protecting groups that are used to selectively control the reactivity of the amino and carboxylic acid functionalities during peptide synthesis.


Molecular Structure Analysis

Boc-MeThr(Bzl)-OH has a complex molecular structure containing several key features:

  • Central Threonine Core: The core structure is based on the naturally occurring amino acid L-threonine. This provides the basic framework for incorporating the modified threonine residue into a peptide chain.
  • Methyl Group (Me): An additional methyl group is attached to the alpha-amino group (N-terminus) of threonine. This modification alters the chemical properties of the amino acid compared to natural threonine.
  • Boc Protecting Group: A Boc group is attached to the other end of the alpha-amino group. This bulky group protects the amino functionality from unwanted reactions during peptide synthesis.
  • Benzyl Protecting Group: A benzyl group is attached to the side-chain hydroxyl group of threonine. This protects the hydroxyl group from reacting while allowing selective modification of the peptide backbone.

The combination of these features allows for the controlled incorporation of a methylated threonine unit into a peptide sequence while maintaining reactivity at the desired sites for chain elongation.


Chemical Reactions Analysis

  • Coupling Reaction: Boc-MeThr(Bzl)-OH is activated by a coupling reagent and then reacts with the free amino group of another amino acid or peptide chain to form a new peptide bond. The specific coupling reagent used depends on the desired reaction conditions. Here's a simplified example:
Boc-MeThr(Bzl)-OH + H-Leu-OH  -> Boc-MeThr(Bzl)-Leu-OH + H2O (Equation 1)
  • Deprotection Reactions: After peptide synthesis is complete, the Boc and benzyl protecting groups are removed to reveal the final peptide structure. Common deprotection methods involve treatment with specific acids for Boc removal and hydrogenation for benzyl group removal.

Boc-MeThr(Bzl)-OH itself doesn't have a specific mechanism of action. It serves as a building block to introduce a methylated threonine residue into a peptide. The specific function of the resulting peptide depends on its overall sequence and structure. In some cases, the methyl group on the threonine side chain might influence protein folding, stability, or interaction with other molecules.

Boc-MeThr(Bzl)-OH is likely to be an irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat. Specific data on its toxicity is not available, but it is recommended to handle it with care following general laboratory safety guidelines for organic compounds [].

XLogP3

2.5

Dates

Modify: 2023-08-15

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